2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid
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Overview
Description
2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid is a compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the compound should be stored under inert gas at temperatures below 30°c .
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substituents on the pyrrolidine ring .
Cellular Effects
Some pyrrolidine derivatives have been reported to exhibit psychotropic and cerebroprotective effects .
Molecular Mechanism
It is known that the spatial orientation of substituents on pyrrolidine derivatives can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Temporal Effects in Laboratory Settings
It is known that the rate of alkylation of similar compounds can decrease sharply after a few hours .
Metabolic Pathways
Pyrrolidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid typically involves the reaction of 2-oxopyrrolidine with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Common reagents include methyl acetoacetate, 2-oxopyrrolidine, and suitable catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring structure but differs in the functional groups attached.
2-Oxopyrrolidine-1-acetic acid: Similar in structure but with variations in the position and type of substituents.
Uniqueness: 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-methyl-2-oxopyrrolidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-3-2-5(7(8)11)4-6(9)10/h5H,2-4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWMFLPHDUMFNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927802-34-4 |
Source
|
Record name | 2-(1-methyl-2-oxopyrrolidin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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